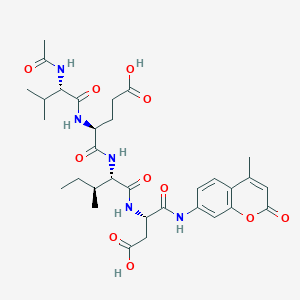

Ac-VEID-AMC

Descripción

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXIJZDGCJEANV-LFZGUJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Ac-VEID-AMC in Apoptosis Research: A Technical Guide

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. Central to this process is a family of cysteine proteases known as caspases, which execute the cellular dismantling. Ac-VEID-AMC (N-Acetyl-L-valyl-L-glutamyl-L-isoleucyl-L-aspartyl-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate that has become an indispensable tool for researchers studying the intricate mechanisms of apoptosis. Specifically designed for the sensitive and specific detection of caspase-6 activity, this compound enables the quantification of this key executioner caspase, providing insights into its role in both normal physiology and pathological conditions such as neurodegenerative diseases.[1][2][3][4] This guide provides an in-depth technical overview of this compound, its mechanism, application, and the quantitative data that underpins its use in apoptosis research.

Core Concepts: Caspase-6 and its Fluorogenic Substrate

The Executioner: Caspase-6 in the Apoptotic Cascade

Caspases are categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[5][6] The apoptotic signal triggers the activation of initiator caspases, which in turn cleave and activate the executioner caspases. Caspase-6 is classified as an executioner caspase, although it possesses unique activation mechanisms, including activation by caspase-3, caspase-7, caspase-8, and auto-processing.[1][2][7][8][9][10]

Once activated, caspase-6 targets specific intracellular proteins for cleavage, leading to the characteristic morphological changes of apoptosis. Its most well-known substrate is Lamin A/C, a nuclear envelope protein.[10][11][12] The cleavage of Lamin A/C by caspase-6 is a critical step leading to nuclear shrinkage and fragmentation.[11] Beyond its role in apoptosis, emerging evidence highlights caspase-6 involvement in non-apoptotic processes and its significant role in the pathology of neurodegenerative disorders like Huntington's and Alzheimer's disease.[1][5][11]

The Tool: Mechanism of this compound

This compound is a synthetic tetrapeptide (Val-Glu-Ile-Asp) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[13][14][15] The peptide sequence, VEID, mimics the cleavage site in Lamin A, making it a highly preferred substrate for caspase-6.[12][16]

The principle of the assay is based on fluorescence resonance energy transfer (FRET). In its intact state, the AMC molecule is non-fluorescent. When active caspase-6 is present, it recognizes the VEID sequence and proteolytically cleaves the peptide bond after the aspartate residue.[4][15] This cleavage event liberates the AMC fluorophore, which, upon excitation with ultraviolet light (typically 340-360 nm), emits a measurable fluorescent signal (typically 440-460 nm).[13][15] The intensity of this fluorescence is directly proportional to the amount of active caspase-6 in the sample, allowing for precise quantification of enzymatic activity.

Data Presentation: Quantitative Parameters

The utility of this compound and related reagents is defined by their specific biochemical and photophysical properties. The table below summarizes key quantitative data for researchers using these tools.

| Parameter | Molecule/Substrate | Value | Reference(s) |

| Excitation Wavelength | Ac-VEID-AMC | 340-360 nm | [13][15] |

| Emission Wavelength | Ac-VEID-AMC | 440-460 nm | [13][15] |

| Excitation Wavelength | Ac-VEID-AFC | ~400 nm | [17] |

| Emission Wavelength | Ac-VEID-AFC | ~505 nm | [17] |

| Km (Michaelis Constant) | Ac-VEID-AFC (for Caspase-6) | 30.9 ± 2.2 µM | [18][19] |

| kcat (Turnover Number) | Ac-VEID-AFC (for Caspase-6) | 4.3 ± 0.12 s⁻¹ | [18][19] |

| kcat/Km (Catalytic Efficiency) | Ac-VEID-AFC (for Caspase-6) | 139,200 M⁻¹s⁻¹ | [18][19] |

| Km (Michaelis Constant) | Lamin A (for Caspase-6) | 14.11 ± 2.59 nM | [18][19] |

| kcat/Km (Catalytic Efficiency) | Lamin A (for Caspase-6) | 4,055,043 M⁻¹s⁻¹ | [18][19] |

| IC₅₀ (Inhibitor Concentration) | Ac-VEID-CHO (for Caspase-6) | 16.2 nM - 64 nM | [16][18] |

Note: AFC (7-amino-4-trifluoromethylcoumarin) is an alternative fluorophore with different spectral properties.

Experimental Protocols

In Vitro Caspase-6 Activity Assay Using this compound

This protocol provides a generalized procedure for measuring caspase-6 activity in cell lysates. It should be optimized for specific cell types and experimental conditions.

1. Reagents and Materials:

-

Cells of interest (treated to induce apoptosis and untreated controls)

-

This compound substrate (stock solution typically 5-10 mM in DMSO)

-

Ac-VEID-CHO inhibitor (for negative control, stock solution ~1 mM in DMSO)

-

Recombinant active Caspase-6 (for positive control)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

96-well black microplate (for fluorescence reading)

-

Fluorometric microplate reader

2. Preparation of Solutions:

-

Cell Lysis Buffer: Prepare fresh and keep on ice. DTT should be added just before use.

-

Assay Buffer: Prepare fresh and keep on ice. DTT should be added just before use.

-

Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to a final concentration of 2x the desired assay concentration (e.g., dilute to 100 µM for a final assay concentration of 50 µM).[15]

-

Inhibitor Solution (for control): Dilute Ac-VEID-CHO in Assay Buffer. A final concentration of 0.5-1 µM is typically sufficient to fully inhibit caspase-6.[15]

3. Sample Preparation (Cell Lysate):

-

Induce apoptosis in cells using the desired method.

-

Harvest cells (adherent and floating) and wash once with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).

-

Incubate on ice for 15-20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.

-

Determine protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

4. Assay Procedure:

-

Set up the 96-well plate on ice. For each sample, prepare triplicate wells.

-

Add 50 µL of cell lysate (containing 20-50 µg of total protein) to each well.

-

Set up controls:

-

Negative Control: To a set of wells, add lysate from apoptotic cells and the Ac-VEID-CHO inhibitor. Incubate for 10-15 minutes at room temperature before adding the substrate.

-

Positive Control: Add a known amount of recombinant active caspase-6 to wells containing Assay Buffer.

-

Blank Control: Use Lysis Buffer instead of cell lysate to determine background fluorescence.

-

-

Initiate the reaction by adding 50 µL of the 2x Substrate Working Solution to all wells, bringing the total volume to 100 µL.

-

Incubate the plate at 37°C, protected from light.

5. Data Acquisition:

-

Measure fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~440 nm.[15]

-

Readings can be taken kinetically (e.g., every 5 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time (e.g., 1-2 hours).[15][17]

-

The rate of increase in fluorescence is proportional to the caspase-6 activity.

Signaling Pathways and Applications

Caspase-6 Activation and Substrate Cleavage

This compound is a tool to measure the output of signaling pathways that converge on caspase-6 activation. This includes both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, which typically activate caspase-3, a known activator of caspase-6.

Applications and Considerations

The primary applications of this compound in research include:

-

Quantifying Apoptosis: Measuring the temporal activation of caspase-6 during programmed cell death.

-

Drug Discovery: High-throughput screening to identify novel inhibitors or activators of caspase-6, which may have therapeutic potential in cancer or neurodegenerative diseases.[20]

-

Mechanistic Studies: Dissecting the caspase cascade to determine the position and importance of caspase-6 in response to specific apoptotic stimuli.

While VEID is the preferred peptide sequence for caspase-6, some level of cross-reactivity with other caspases, such as caspase-8, can occur.[21] Therefore, it is crucial to use appropriate controls. The use of a specific caspase-6 inhibitor, like Ac-VEID-CHO, is mandatory to confirm that the measured activity is indeed from caspase-6.[15] For ultimate specificity, performing assays on lysates from caspase-6 knockout cells is the gold standard.[18]

Conclusion

This compound is a powerful and widely adopted fluorogenic substrate that provides a sensitive and quantitative readout of caspase-6 activity. Its application has been instrumental in defining the role of this executioner caspase in the complex machinery of apoptosis. For researchers in cell biology, neuroscience, and drug development, this compound, when used with appropriate controls and a clear understanding of its mechanism, remains a cornerstone technique for investigating the pathways that govern cell life and death.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase 6 - Wikipedia [en.wikipedia.org]

- 3. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downstream caspases are novel targets for the antiapoptotic activity of the molecular chaperone Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Caspase-6 as a New Regulator of Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. SBP0067 - Fluorogenic Caspase 6 Substrate this compound - Severn Biotech [severnbiotech.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cephamls.com [cephamls.com]

- 18. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scbt.com [scbt.com]

- 21. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ac-VEID-AMC in Unraveling Neurodegenerative Disease Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic tetrapeptide substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin) has emerged as a critical tool for the investigation of caspase-6 activity, a key player in the pathogenesis of several neurodegenerative diseases. This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of this compound in the study of Alzheimer's disease, Huntington's disease, and Parkinson's disease. Detailed experimental protocols, quantitative data from relevant disease models, and visualizations of key pathways and workflows are presented to facilitate the effective application of this substrate in both basic research and drug discovery contexts.

Introduction: Caspase-6 in Neurodegeneration

Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2] Caspase-6, traditionally classified as an executioner caspase, has garnered significant attention for its non-apoptotic roles in neurodegenerative processes.[1][3] Aberrant caspase-6 activation has been observed in the brains of patients with Alzheimer's disease (AD), Huntington's disease (HD), and Parkinson's disease (PD), often preceding the onset of clinical symptoms and correlating with disease progression.[4][5][6] This early and sustained activation suggests that caspase-6 is not merely a downstream executioner of cell death but an active participant in the molecular cascades leading to neuronal dysfunction and loss.[1][7]

The substrate specificity of caspase-6 for the amino acid sequence Val-Glu-Ile-Asp (VEID) allows for the design of targeted molecular probes to measure its enzymatic activity.[8] this compound is a fluorogenic substrate that leverages this specificity to provide a sensitive and quantitative measure of caspase-6 activity.[9]

Mechanism of Action of this compound

This compound is a synthetic peptide composed of the caspase-6 recognition sequence (VEID) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-6, the AMC moiety is released. The free AMC molecule fluoresces brightly upon excitation at approximately 340-360 nm, with an emission maximum around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the caspase-6 activity in the sample.

Figure 1: this compound Cleavage Mechanism.

Role of Caspase-6 in Neurodegenerative Diseases and Application of this compound

Alzheimer's Disease

Caspase-6 is activated early in the pathogenesis of Alzheimer's disease, and its activity is associated with the hallmark pathologies of the disease, including neuritic plaques and neurofibrillary tangles.[5][6][7] Studies have shown a two- to threefold increase in the active p20 subunit of caspase-6 in the temporal and frontal cortices of AD brains.[5] Active caspase-6 has been shown to cleave key neuronal proteins, including tau and amyloid precursor protein (APP), contributing to the formation of neurotoxic species.[7] The this compound assay is utilized to quantify caspase-6 activity in cellular and animal models of AD, as well as in post-mortem human brain tissue, to investigate disease mechanisms and evaluate the efficacy of potential therapeutic inhibitors.[7][10]

Huntington's Disease

In Huntington's disease, the cleavage of the mutant huntingtin (mHTT) protein by caspase-6 is a critical event in disease pathogenesis.[5][11] This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and death.[5] Increased caspase-6 activity is observed in HD patient brains and animal models, and this activity correlates with the length of the polyglutamine repeat in the mHTT protein and disease severity.[4][5] this compound assays are instrumental in studying the mechanisms of mHTT-induced caspase-6 activation and for screening potential inhibitors that could block this detrimental cleavage.[5]

Parkinson's Disease

The role of caspases in the apoptotic pathways leading to the loss of dopaminergic neurons in Parkinson's disease is well-established.[12] While the involvement of multiple caspases is evident, caspase-6 is implicated as an executioner caspase in these pathways.[12] In vitro models of Parkinson's disease, such as those using the neurotoxin 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on cell lines like SH-SY5Y, are used to study the molecular mechanisms of neurodegeneration.[9] The this compound assay can be employed in these models to quantify caspase-6 activation and to assess the neuroprotective effects of novel therapeutic agents.

Quantitative Data on Caspase-6 Activity

The following tables summarize quantitative data on caspase-6 activity measured using this compound or similar fluorogenic substrates in various neurodegenerative disease models.

| Disease Model | Cell/Tissue Type | Treatment/Condition | Fold Change in Caspase-6 Activity (vs. Control) | Reference |

| Alzheimer's Disease | Human Brain Tissue (Temporal and Frontal Cortex) | Alzheimer's Disease Patients | 2-3 fold increase in active p20 subunit | [5] |

| Huntington's Disease | YAC128 Mouse Striatum | 3 months of age | ~1.5 fold | [4] |

| YAC128 Mouse Striatum | 12 months of age | ~2.0 fold | [4] | |

| YAC128 Mouse Striatum | 18 months of age | ~1.8 fold | [4] | |

| COS-7 Cells | Co-transfection with Caspase-6 and mHTT1–586 fragment | Significant increase | [5] |

Note: Data for Parkinson's Disease models using the this compound assay is less prevalent in the reviewed literature, highlighting an area for future research.

Experimental Protocols

Caspase-6 Activity Assay in Cultured Cells

This protocol outlines a general procedure for measuring caspase-6 activity in cultured cells using this compound.

Materials:

-

Cultured cells (e.g., SH-SY5Y, primary neurons)

-

Treatment compounds (e.g., neurotoxins, potential inhibitors)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.2)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with the compounds of interest for the specified duration. Include untreated control wells.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well.

-

Incubate on ice for 10-20 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

Caspase-6 Assay:

-

In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.

-

Adjust the volume of each well with Assay Buffer to a final volume of 50 µL.

-

Prepare a reaction mixture by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

Add 50 µL of the this compound reaction mixture to each well to initiate the reaction.

-

-

Fluorometric Measurement:

-

Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

Take readings at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours.

-

-

Data Analysis:

-

Calculate the rate of change in fluorescence (slope) for each sample.

-

Normalize the caspase-6 activity to the protein concentration of the lysate.

-

Express the results as relative fluorescence units (RFU) per minute per milligram of protein or as a fold change relative to the control.

-

Figure 2: this compound Assay Workflow.

Signaling Pathways Involving Caspase-6

Caspase-6 can be activated through both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the context of neurodegeneration, various cellular stressors can trigger these pathways, leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9), which in turn cleave and activate executioner caspases, including caspase-6.

Figure 3: Caspase-6 Activation Pathways.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals investigating the role of caspase-6 in neurodegenerative diseases. Its high specificity and the sensitivity of its fluorometric readout allow for the precise quantification of caspase-6 activity in a variety of experimental models. The detailed protocols and data presented in this guide are intended to facilitate the integration of this powerful assay into research programs aimed at understanding the complex mechanisms of neurodegeneration and developing novel therapeutic interventions. Further research is warranted to fully elucidate the role of caspase-6, particularly in Parkinson's disease, and to identify specific and potent inhibitors for clinical development.

References

- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-6 Knockout in the 5xFAD Model of Alzheimer's Disease Reveals Favorable Outcome on Memory and Neurological Hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential toxicity of 6-hydroxydopamine in SH-SY5Y human neuroblastoma cells and rat brain mitochondria: protective role of catalase and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active caspase-6 and caspase-6-cleaved tau in neuropil threads, neuritic plaques, and neurofibrillary tangles of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPTP-driven NLRP3 inflammasome activation in microglia plays a central role in dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Caspase-6 and Caspase-6-Cleaved Tau in Neuropil Threads, Neuritic Plaques, and Neurofibrillary Tangles of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]

- 10. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Familial amyloid precursor protein mutants cause caspase-6-dependent but amyloid β-peptide-independent neuronal degeneration in primary human neuron cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Measuring Caspase-6 Activation: An In-depth Technical Guide to the Ac-VEID-AMC Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Caspase-6, its activation pathways, and a detailed methodology for measuring its activity using the fluorogenic substrate Ac-VEID-AMC. The information compiled within is intended to equip researchers with the necessary knowledge to accurately design, execute, and interpret experiments involving the measurement of Caspase-6 activation.

Introduction to Caspase-6 and the this compound Assay

Caspase-6 (Cysteine-dependent aspartate-directed protease-6) is a member of the caspase family of enzymes that play crucial roles in programmed cell death (apoptosis) and inflammation[1]. Classified as an executioner caspase, it is involved in the downstream events of apoptosis, leading to the cleavage of specific cellular substrates[2]. Beyond its role in apoptosis, emerging evidence highlights the involvement of Caspase-6 in various non-apoptotic processes, including neuronal differentiation, axonal pruning, and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Huntington's disease[1][3][4].

The measurement of Caspase-6 activity is a key aspect of studying these processes. The this compound assay is a widely used method for this purpose. This assay utilizes a synthetic tetrapeptide substrate, Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartic acid (Ac-VEID), which mimics the cleavage site of one of Caspase-6's key substrates, Lamin A/C[2]. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. Upon cleavage of the peptide by active Caspase-6, AMC is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the Caspase-6 activity in the sample.

Caspase-6 Activation Signaling Pathways

Caspase-6 can be activated through multiple pathways, broadly categorized as apoptotic and non-apoptotic.

Apoptotic Activation Pathway

In the canonical apoptotic pathway, Caspase-6 is typically activated by upstream initiator caspases, such as Caspase-8 and Caspase-9, which are themselves activated by extrinsic (death receptor-mediated) or intrinsic (mitochondrial) signals, respectively. Activated initiator caspases cleave pro-caspase-6 at specific aspartic acid residues, leading to its dimerization and the formation of the active enzyme. Caspase-3 can also act as an upstream activator of Caspase-6[5]. Furthermore, Caspase-6 can undergo auto-activation, a process of self-cleavage that is thought to be important in certain contexts[6].

Caption: Apoptotic activation of Caspase-6.

Non-Apoptotic Signaling Pathways

Caspase-6 is also implicated in cellular processes that do not lead to cell death. These non-canonical roles are particularly relevant in the nervous system.

-

Neurodegenerative Diseases: In Alzheimer's disease, active Caspase-6 is found in the neurons of affected brain regions, where it is thought to contribute to the cleavage of key proteins like tau and amyloid precursor protein (APP), without inducing immediate apoptosis[1][7][8]. Similarly, in Huntington's disease, Caspase-6-mediated cleavage of the mutant huntingtin protein is a critical event in disease pathogenesis[6][9][10]. The activation mechanism in these contexts is not fully elucidated but may involve a feed-forward loop where cleaved mutant huntingtin promotes further Caspase-6 activation[6][9].

-

Neuronal Development and Plasticity: Non-apoptotic Caspase-6 activity is involved in neurite outgrowth, axon guidance, and branching[3]. This localized activity is tightly regulated and is essential for the proper wiring of the nervous system. The upstream signals for this localized activation are still under investigation but are thought to involve guidance cues and neurotrophic factors[3].

Caption: Non-apoptotic signaling pathways of Caspase-6.

Experimental Protocol for this compound Caspase-6 Assay

This section provides a detailed protocol for measuring Caspase-6 activity in cell lysates using the this compound substrate.

Required Materials

-

Reagents:

-

This compound substrate (typically dissolved in DMSO)

-

Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, with 25 mM CHAPS and 25 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT)

-

Caspase-6 inhibitor (e.g., Ac-VEID-CHO) for specificity control

-

Recombinant active Caspase-6 for positive control

-

7-Amino-4-methylcoumarin (AMC) standard for calibration curve

-

Phosphate-Buffered Saline (PBS)

-

Protein quantification assay reagents (e.g., BCA or Bradford)

-

-

Equipment:

-

Fluorometer with 96-well plate reading capability (excitation ~360-400 nm, emission ~440-505 nm)

-

Black, clear-bottom 96-well microplates

-

Microcentrifuge

-

Pipettes and tips

-

Ice bucket

-

Experimental Workflow

Caption: Workflow for the this compound Caspase-6 assay.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency.

-

Induce apoptosis or other cellular responses using the appropriate treatment (e.g., staurosporine, etoposide, or specific pathway activators). Include an untreated control group.

-

-

Preparation of Cell Lysates:

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 10-30 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant (cell lysate) and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA). This is crucial for normalizing Caspase-6 activity to the total protein amount.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the following to each well:

-

Sample wells: 50 µg of protein from each cell lysate, brought to a final volume of 50 µL with Assay Buffer.

-

Blank well: 50 µL of Assay Buffer without any lysate. This will be used to subtract background fluorescence.

-

Positive control well: A known amount of active recombinant Caspase-6 in 50 µL of Assay Buffer.

-

Inhibitor control wells: 50 µg of protein from a treated cell lysate, pre-incubated with a Caspase-6 specific inhibitor (e.g., Ac-VEID-CHO) for 10-15 minutes at room temperature before adding the substrate.

-

-

Prepare a 2X working solution of the this compound substrate in Assay Buffer (e.g., a final concentration of 50 µM in the well is common).

-

-

Initiation and Measurement:

-

Start the reaction by adding 50 µL of the 2X this compound substrate solution to each well.

-

Immediately place the plate in a pre-warmed (usually 37°C) fluorometer.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-2 hours). Use an excitation wavelength of approximately 360-400 nm and an emission wavelength of 440-505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

For kinetic assays, determine the rate of the reaction (change in fluorescence over time).

-

For endpoint assays, use the final fluorescence reading.

-

Normalize the Caspase-6 activity to the protein concentration of each sample.

-

The results can be expressed as relative fluorescence units (RFU) per microgram of protein or as a fold-change relative to the untreated control.

-

To quantify the absolute amount of cleaved substrate, a standard curve can be generated using known concentrations of free AMC.

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for Caspase-6 activity measured with fluorogenic substrates.

Table 1: Kinetic Parameters of Caspase-6 for VEID-containing Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 | [11] |

Note: Data for the closely related Ac-VEID-AFC substrate is presented here. Kinetic parameters for this compound are expected to be similar.

Table 2: Examples of Caspase-6 Activity Measurement in Cellular Models

| Cell Line | Treatment | Substrate | Fold Increase in Activity (vs. Control) | Reference |

| COS cells transfected with mutant huntingtin | 24h staurosporine | Not specified | Dose-dependent increase | [12] |

| Primary striatal neurons expressing mutant huntingtin | NMDA application | Not specified | Increased activity | [10] |

| Human primary neurons | Serum deprivation | Not specified | Protracted activation | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | 50 nM staurosporine | Ac-VEID-AFC | Time-dependent increase | [11] |

Conclusion

The this compound assay is a robust and sensitive method for the quantification of Caspase-6 activity. A thorough understanding of the underlying signaling pathways and adherence to a detailed experimental protocol, including appropriate controls, are essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical steps for researchers to effectively measure Caspase-6 activation and contribute to a deeper understanding of its role in both health and disease. The provided quantitative data and experimental parameters can serve as a valuable reference for designing and interpreting future studies in this field.

References

- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological functions of non-apoptotic caspase activity in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Canonical Roles of Apoptotic Caspases in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase-6 Activation in Familial Alzheimer Disease Brains Carrying Amyloid Precursor Protein, Presenilin I or Presenilin II Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ac-VEID-AMC: A Technical Guide for Researchers

An In-depth Technical Guide on the Fluorogenic Caspase-6 Substrate, Ac-VEID-AMC

This guide provides a comprehensive overview of the fluorogenic caspase-6 substrate, Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin (this compound), for researchers, scientists, and drug development professionals. It covers the chemical properties, mechanism of action, experimental protocols, and the role of its target enzyme, caspase-6, in cellular signaling pathways.

Chemical Identity and Properties

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-6 activity. The peptide sequence, VEID (Val-Glu-Ile-Asp), is derived from the cleavage site of lamin A, a known physiological substrate of caspase-6.[1] This sequence confers a high degree of specificity for caspase-6, although some cross-reactivity with other caspases, such as caspase-3 and -7, may be observed at high substrate concentrations.[2]

The full chemical name of the compound is Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin . Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Full Chemical Name | Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin |

| Molecular Formula | C₃₂H₄₃N₅O₁₁ |

| Molecular Weight | 673.71 g/mol |

| CAS Number | 219137-97-0 |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL) |

| Storage | Store at -20°C, protected from light. For stock solutions, storage at -80°C is recommended for up to 6 months. |

Mechanism of Action

The detection of caspase-6 activity using this compound is based on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the peptide moiety. Upon cleavage of the peptide at the aspartic acid residue by active caspase-6, the AMC group is released, resulting in a significant increase in fluorescence that can be quantified.

Caption: Mechanism of this compound cleavage by caspase-6.

Quantitative Data

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Ac-VEID-AFC | 30.9 ± 2.2 | 4.3 ± 0.12 | 139,200 |

| Lamin A (protein) | 0.014 ± 0.002 | 0.057 ± 0.002 | 4,055,043 |

Data from a study using Ac-VEID-AFC, a substrate with the same peptide sequence as this compound.[2]

Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-6 activity assay in a 96-well plate format. This should be optimized based on specific experimental conditions.

A. Reagents and Buffers

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.

-

This compound Stock Solution: 10 mM in DMSO.

-

Caspase-6 Inhibitor (optional): Ac-VEID-CHO or Z-VEID-FMK for specificity control.

B. Experimental Workflow

Caption: General workflow for a caspase-6 activity assay.

C. Detailed Procedure

-

Cell Lysate Preparation:

-

Induce apoptosis in cell cultures using the desired stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20-30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

-

Assay Reaction:

-

In a 96-well black plate, add 50-100 µg of protein lysate to each well.

-

Adjust the volume of each well to 90 µL with Assay Buffer.

-

For inhibitor controls, pre-incubate the lysate with a caspase-6 inhibitor (e.g., 10 µM Ac-VEID-CHO) for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of 500 µM this compound (final concentration of 50 µM).

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.

-

Take readings every 5-10 minutes for 1-2 hours at 37°C.

-

Calculate the rate of AMC release from the linear portion of the fluorescence versus time curve.

-

Results can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

-

Signaling Pathways Involving Caspase-6

Caspase-6 is classified as an executioner caspase, playing a critical role in the final stages of apoptosis. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Cellular stress, such as DNA damage, leads to the activation of initiator caspase-9 within the apoptosome complex. Caspase-9 then cleaves and activates executioner caspases, including caspase-3 and -7, which in turn can activate caspase-6.

Extrinsic Pathway: The binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors triggers the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This leads to the auto-activation of caspase-8, which then directly activates downstream executioner caspases, including caspase-6.

Once activated, caspase-6 cleaves a specific set of cellular substrates, most notably lamin A, leading to the disassembly of the nuclear lamina, chromatin condensation, and ultimately, cell death.

Caption: Simplified signaling pathway of caspase-6 activation in apoptosis.

References

Principle of Fluorogenic Caspase-6 Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspase-6, a key executioner cysteine-aspartic protease, plays a critical role in the apoptotic cascade and has been increasingly implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's. Consequently, the accurate and sensitive measurement of caspase-6 activity is paramount for both basic research and the development of therapeutic inhibitors. Fluorogenic assays represent a widely adopted method for quantifying caspase-6 activity due to their high sensitivity, continuous monitoring capabilities, and amenability to high-throughput screening. This technical guide provides a comprehensive overview of the core principles underlying fluorogenic caspase-6 assays, detailed experimental protocols, and a summary of key quantitative data for common substrates.

Core Principle of Fluorogenic Caspase-6 Assays

The fundamental principle of fluorogenic caspase-6 assays lies in the enzymatic cleavage of a synthetic peptide substrate that mimics the natural cleavage site of caspase-6. This substrate is chemically modified with a fluorophore and a corresponding quencher molecule.

In its intact state, the substrate exhibits minimal fluorescence due to the close proximity of the quencher to the fluorophore, which suppresses its fluorescent emission through Förster Resonance Energy Transfer (FRET) or other quenching mechanisms. Caspase-6 recognizes and cleaves the specific peptide sequence, Val-Glu-Ile-Asp (VEID), releasing the fluorophore from the quencher's influence.[1][2] This separation results in a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity of caspase-6. The rate of fluorescence increase can be monitored over time to determine the reaction velocity.

The most commonly employed fluorogenic substrates for caspase-6 are tetrapeptides conjugated to either 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[1] Upon cleavage, the free fluorophore (AMC or AFC) is liberated, and its fluorescence can be measured at its specific excitation and emission wavelengths.

Caspase-6 Signaling and Activation Pathway

Caspase-6 is classified as an executioner caspase and is involved in both apoptosis and neurodegenerative processes.[3][4] Its activation is a tightly regulated process that can be initiated through multiple pathways. In the canonical apoptotic pathway, initiator caspases such as caspase-8 and caspase-9 activate executioner caspases, including caspase-3 and caspase-7. These, in turn, can cleave and activate pro-caspase-6.[5] Caspase-6 can also be activated by caspase-8 and caspase-10 and is capable of auto-activation.[6][7] Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, leading to the dismantling of the cell during apoptosis. Notable substrates include nuclear lamins (e.g., lamin A/C), which is a hallmark of caspase-6 activity, as well as proteins implicated in neurodegeneration like huntingtin (Htt) and amyloid precursor protein (APP).[4][6] The p53 tumor suppressor protein can also transactivate the caspase-6 gene, leading to increased procaspase-6 levels and a lowered threshold for apoptosis.[8]

Data Presentation: Kinetic Parameters of Caspase-6 Substrates

The efficiency of a fluorogenic substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency of the enzyme is best represented by the kcat/Km ratio.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fluorophore | Excitation (nm) | Emission (nm) | Reference |

| Ac-VEID-AFC | 14.7 ± 1.1 | 13.1 ± 0.4 | 8.9 x 105 | AFC | 400 | 505 | [1] |

| Lamin A (natural protein) | 0.013 ± 0.002 | 0.12 ± 0.01 | 9.2 x 106 | - | - | - | [9] |

| Ac-VEID-AMC | Not Reported | Not Reported | Not Reported | AMC | 360 | 440-460 | [10] |

Note: Kinetic constants can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

The following are generalized protocols for a fluorogenic caspase-6 assay using Ac-VEID-AFC or this compound in a 96-well plate format. These should be optimized for specific experimental conditions.

General Workflow

Reagents and Materials

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.

-

2x Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT (add fresh).

-

Caspase-6 Substrate: Ac-VEID-AFC (1 mM stock in DMSO) or this compound (1 mM stock in DMSO).

-

Positive Control: Recombinant active caspase-6.

-

Negative Control: Cell lysate from untreated cells or a reaction with a caspase-6 inhibitor (e.g., Ac-VEID-CHO).

-

96-well black, flat-bottom microplate.

-

Fluorometric microplate reader.

Detailed Methodology for Ac-VEID-AFC Assay

-

Cell Lysate Preparation:

-

Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.

-

Harvest 1-5 x 106 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).

-

-

Assay Procedure:

-

Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.

-

To each well of a 96-well plate, add 50 µL of cell lysate.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of 1 mM Ac-VEID-AFC substrate to each well for a final concentration of 50 µM.

-

Mix gently by shaking the plate for 30 seconds.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1] Readings can be taken kinetically (e.g., every 5 minutes for 1-2 hours) or as an endpoint measurement.

-

Detailed Methodology for this compound Assay

The protocol for the this compound assay is very similar to the Ac-VEID-AFC assay, with the primary difference being the excitation and emission wavelengths used for fluorescence detection.

-

Follow steps 1 and 2 from the Ac-VEID-AFC protocol.

-

Substrate Addition: Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 440-460 nm.[10]

-

Data Analysis and Interpretation

For kinetic assays, the rate of the reaction (increase in fluorescence units per minute) can be calculated from the linear portion of the fluorescence versus time plot. This rate is proportional to the caspase-6 activity in the sample.

For endpoint assays, the fluorescence of the treated samples is compared to that of the untreated controls. The results are often expressed as a fold-increase in caspase-6 activity over the control.

It is crucial to include appropriate controls in every experiment:

-

Blank: Reaction mixture without cell lysate to determine background fluorescence.

-

Negative Control: Lysate from uninduced cells to establish the basal level of caspase-6 activity.

-

Inhibitor Control: Induced lysate pre-incubated with a specific caspase-6 inhibitor (e.g., Ac-VEID-CHO) to confirm the specificity of the measured activity.

-

Positive Control: Recombinant active caspase-6 to ensure the assay is working correctly.

Conclusion

Fluorogenic assays provide a robust and sensitive platform for the quantification of caspase-6 activity. A thorough understanding of the underlying principles, careful execution of the experimental protocol, and appropriate data analysis are essential for obtaining reliable and reproducible results. This technical guide serves as a comprehensive resource for researchers and scientists aiming to accurately measure caspase-6 activity in their studies of apoptosis, neurodegeneration, and drug discovery.

References

- 1. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cephamls.com [cephamls.com]

- 3. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-6 and neurodegeneration - Proteopedia, life in 3D [proteopedia.org]

- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cephamls.com [cephamls.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

Ac-VEID-AMC and its Link to Lamin A Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorogenic peptide substrate Ac-VEID-AMC, its role as a tool for measuring caspase-6 activity, and its intrinsic link to the cleavage of lamin A, a critical event in apoptosis. This document details the underlying signaling pathways, experimental protocols, and quantitative data to support researchers in their study of caspase-6-mediated cellular processes.

Introduction: The Caspase-6, Lamin A, and this compound Axis

Caspase-6 is an executioner caspase that plays a crucial role in the apoptotic cascade.[1] One of its key substrates is lamin A, a nuclear lamina protein essential for maintaining the structural integrity of the nucleus.[2][3] The cleavage of lamin A by caspase-6 is a pivotal event during apoptosis, leading to chromatin condensation and nuclear disassembly.[2][4]

The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is the recognition motif for caspase-6.[5] The synthetic substrate, this compound (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-methylcoumarin), is a fluorogenic probe designed to measure caspase-6 activity.[6] Upon cleavage by an active caspase-6 enzyme, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a detectable signal.[6]

While this compound is a valuable tool, it's important to note its specificity. Although preferentially cleaved by caspase-6, it can also be processed by other executioner caspases, such as caspase-3 and -7, particularly at higher concentrations.[7][8] However, the cleavage of the full-length lamin A protein is considered a highly specific indicator of in vivo caspase-6 activity.[7][9]

Signaling Pathway: Caspase-6 Activation and Lamin A Cleavage in Apoptosis

The activation of caspase-6 and subsequent cleavage of lamin A are integral steps in the apoptotic signaling pathway. The process is initiated by various intrinsic or extrinsic stimuli that lead to the activation of initiator caspases (e.g., caspase-8, caspase-9). These initiator caspases then activate executioner caspases, including caspase-3 and caspase-7, which in turn can activate procaspase-6. Once activated, caspase-6 targets specific cellular substrates, including lamin A. The cleavage of lamin A at the VEID sequence disrupts the nuclear lamina, contributing to the characteristic nuclear morphological changes observed in apoptosis, such as chromatin condensation and nuclear fragmentation.[2][10]

Caption: Caspase-6 activation and lamin A cleavage pathway in apoptosis.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of caspase-6 with Ac-VEID-based substrates and lamin A, as well as inhibitory constants for known caspase inhibitors.

Table 1: Kinetic Parameters for Caspase-6 Substrates

| Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Ac-VEID-AFC | 30.9 ± 2.2 µM | 4.3 ± 0.12 s-1 | 139,200 | [7] |

| Lamin A | 14.11 ± 2.592 nM | 0.057 ± 0.0025 s-1 | 4,055,043 | [7] |

Note: Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate with similar properties to this compound.

Table 2: IC50 Values of a Peptide-Derived Caspase Inhibitor

| Inhibitor | Target Caspase | IC50 (nM) | Reference |

| Ac-VEID-CHO | Caspase-6 | 16.2 | [11] |

| Ac-VEID-CHO | Caspase-3 | 13.6 | [11] |

| Ac-VEID-CHO | Caspase-7 | 162.1 | [11] |

Experimental Protocols

This section provides a generalized methodology for measuring caspase-6 activity using this compound and for detecting lamin A cleavage.

Caspase-6 Activity Assay using this compound

This protocol describes a fluorometric assay to measure caspase-6 activity in cell lysates.

Materials:

-

Cells of interest

-

Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[6]

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[7]

-

This compound substrate[6]

-

96-well black microplate

-

Fluorometer with excitation/emission wavelengths of 360/440 nm[6]

Procedure:

-

Cell Lysis: Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine). Prepare a control sample of non-treated cells. Harvest and wash the cells, then lyse them on ice using an appropriate lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add a defined amount of protein lysate (e.g., 50-100 µg) to each well. Adjust the volume with assay buffer. Include wells with assay buffer only as a blank control.

-

Reaction Initiation: Add this compound to each well to a final concentration of 50 µM.[12]

-

Measurement: Immediately place the plate in a fluorometer and measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.[6] Take readings at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

-

Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity versus time. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-6 activity in the sample.

Detection of Lamin A Cleavage by Western Blotting

This protocol outlines the detection of the cleaved lamin A fragment as a specific indicator of caspase-6 activity.

Materials:

-

Treated and untreated cell pellets

-

SDS-PAGE loading buffer

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer buffer and Western blotting equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for cleaved lamin A (recognizing the neo-epitope generated after cleavage at Asp230)

-

Primary antibody for total lamin A/C (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cell pellets directly in SDS-PAGE loading buffer and heat to denature proteins.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved lamin A overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total lamin A/C to confirm equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of caspase-6 in a cellular process, from hypothesis to data analysis.

Caption: General experimental workflow for studying caspase-6 activity.

Conclusion

References

- 1. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lamin A/C cleavage by caspase-6 activation is crucial for apoptotic induction by photodynamic therapy with hexaminolevulinate in human B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Differential involvement of caspase-6 in amyloid-β-induced fragmentation of lamin A and B - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Caspase Cascades with Ac-VEID-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of caspase-6-mediated signaling pathways and the application of the fluorogenic substrate Ac-VEID-AMC for the sensitive and specific detection of caspase-6 activity. Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and are increasingly implicated in other cellular processes, including inflammation and neurodegeneration. Among them, caspase-6 holds a unique position due to its distinct activation mechanisms and its role in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Huntington's diseases.

The tetrapeptide substrate, Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-Amino-4-methylcoumarin (this compound), is a highly specific tool for monitoring caspase-6 activity. Upon cleavage by active caspase-6 at the aspartate residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable fluorescent signal. This allows for the precise measurement of caspase-6 enzymatic activity in various experimental settings.

Core Concepts: The Role of Caspase-6 in Cellular Signaling

Caspase-6 is classified as an executioner caspase, alongside caspase-3 and -7. These caspases are responsible for the cleavage of a broad range of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. However, caspase-6 exhibits several unique features that distinguish it from other executioner caspases.

Activation of Caspase-6:

Caspase-6 can be activated through multiple pathways:

-

Upstream Initiator Caspases: In the canonical apoptotic pathways, initiator caspases such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) can directly cleave and activate pro-caspase-6.

-

Other Executioner Caspases: Caspase-3 and caspase-7 can also process and activate pro-caspase-6, creating a feedback amplification loop within the caspase cascade.[1]

-

Self-Activation: Pro-caspase-6 possesses the ability to undergo auto-processing and activation, a feature that is not as prominent in other executioner caspases.[1]

Key Substrates and Downstream Effects:

Once activated, caspase-6 cleaves a specific set of substrates, leading to various cellular outcomes:

-

Nuclear Lamins: A primary substrate of caspase-6 is lamin A/C, a key component of the nuclear lamina. Cleavage of lamins contributes to nuclear shrinkage and chromatin condensation during apoptosis.

-

Huntingtin (Htt): In Huntington's disease, caspase-6-mediated cleavage of the mutant huntingtin protein is a critical step in the disease's pathogenesis.

-

Amyloid Precursor Protein (APP): Caspase-6 can cleave APP, a process implicated in the progression of Alzheimer's disease.[2]

-

Tau: The microtubule-associated protein Tau is another substrate of caspase-6, and its cleavage is associated with the formation of neurofibrillary tangles in Alzheimer's disease.[3]

Data Presentation: Quantitative Analysis of Caspase-6 Activity

The following tables summarize key quantitative data related to the use of this compound and the characterization of caspase-6 activity.

Table 1: Kinetic Parameters for Caspase-6 Substrates

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | ~10-50 | N/A | N/A |

| Ac-VEID-AFC | 14.1 ± 1.5 | 0.16 ± 0.01 | 1.1 x 104 |

| Lamin A (full-length) | 0.012 ± 0.003 | 0.002 ± 0.0001 | 1.7 x 105 |

Data for Ac-VEID-AFC and Lamin A are from studies on recombinant human caspase-6. Km for this compound can vary depending on assay conditions.

Table 2: Inhibition of Caspase-6 Activity

| Inhibitor | Target Caspase(s) | IC50 (nM) | Notes |

| Z-VEID-FMK | Caspase-6 | ~1-10 | Irreversible inhibitor. Also shows some activity against other caspases at higher concentrations. |

| Ac-VEID-CHO | Caspase-6 | ~10-50 | Reversible aldehyde inhibitor. |

Table 3: Example of Caspase-6 Activation in a Cellular Model

| Cell Line | Treatment | Time Point | Fold Increase in this compound Cleavage (vs. Control) |

| SH-SY5Y Neuroblastoma | Staurosporine (1 µM) | 6 hours | ~3-5 fold |

| SH-SY5Y Neuroblastoma | Staurosporine (1 µM) | 12 hours | ~8-12 fold |

| Jurkat T-cells | Anti-Fas Antibody (100 ng/mL) | 4 hours | ~6-9 fold |

Fold increase can vary significantly based on cell density, passage number, and specific experimental conditions.

Experimental Protocols

Preparation of Cell Lysates for Caspase-6 Activity Assay

Materials:

-

Cell culture plates (6-well or 10 cm dishes)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh)

-

Protease inhibitor cocktail (optional, but recommended if analyzing other proteins)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Protocol:

-

Induce apoptosis in cultured cells using the desired stimulus (e.g., staurosporine, TNF-α, UV irradiation). Include a non-induced control group.

-

At the desired time points, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 100-200 µL for a 6-well plate).

-

Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

Fluorometric Caspase-6 Activity Assay using this compound

Materials:

-

Cell lysate (prepared as described above)

-

This compound substrate (stock solution in DMSO, typically 10 mM)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT (add fresh), 1 mM EDTA, 10% glycerol

-

Caspase-6 inhibitor (e.g., Z-VEID-FMK) for control wells

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm

Protocol:

-

Normalize the protein concentration of all cell lysates with Assay Buffer to ensure equal protein loading for each sample. A typical concentration is 1-2 mg/mL.

-

Prepare the reaction mixture in the 96-well plate. For each sample, prepare a corresponding inhibitor control.

-

Sample wells: 50 µL of cell lysate (containing 50-100 µg of protein) + 50 µL of Assay Buffer.

-

Inhibitor control wells: 50 µL of cell lysate + 50 µL of Assay Buffer containing the caspase-6 inhibitor (e.g., 20 µM final concentration of Z-VEID-FMK).

-

Blank well: 100 µL of Assay Buffer (to measure background fluorescence).

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).

-

Initiate the reaction by adding 10 µL of the this compound working solution to each well.

-

Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence (from the blank well) from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The caspase-6 activity is proportional to the slope of the initial linear portion of the curve.

-

Compare the activity in the induced samples to the non-induced controls. The specificity of the assay can be confirmed by the significant reduction in fluorescence in the inhibitor control wells.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Caspase-6 activation in extrinsic and intrinsic apoptotic pathways.

Caption: Role of caspase-6 in neurodegenerative disease pathogenesis.

Caption: Experimental workflow for caspase-6 activity assay using this compound.

References

- 1. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-6 and neurodegeneration - Proteopedia, life in 3D [proteopedia.org]

- 3. Caspase-6-cleaved tau is relevant in Alzheimer’s disease and marginal in four-repeat tauopathies: Diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Caspase-6 Substrate Ac-VEID-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-VEID-AMC (N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic fluorogenic substrate meticulously designed for the sensitive and specific detection of caspase-6 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate cellular processes of apoptosis (programmed cell death) and inflammation.[1] Caspase-6, classified as an executioner caspase, plays a crucial role in the apoptotic cascade by cleaving specific intracellular substrates, leading to the dismantling of the cell.[2][3] Its aberrant activity has also been implicated in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols, and the signaling pathways in which it serves as a vital investigational tool.

Mechanism of Action

The utility of this compound as a reporter for caspase-6 activity lies in its specific recognition and cleavage by the enzyme. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) mimics the cleavage site in lamin A/C, a known physiological substrate of caspase-6.[5] The 7-amino-4-methylcoumarin (AMC) group is attached to the C-terminus of the peptide and is quenched in the intact substrate. Upon cleavage by an active caspase-6 enzyme at the aspartate residue, the AMC fluorophore is released. The free AMC exhibits a significant increase in fluorescence, which can be quantified to determine the enzymatic activity of caspase-6. The fluorescence is typically measured with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.

Quantitative Data

The following table summarizes the kinetic parameters for the interaction of a similar fluorogenic substrate, Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin), with caspase-6. This data provides a strong indication of the kinetic profile for this compound. For comparison, the kinetic parameters for the natural substrate, lamin A, are also included.

| Substrate | Kcat (s⁻¹) | Km (µM) | Kcat/Km (M⁻¹s⁻¹) |

| Ac-VEID-AFC | 1.8 ± 0.1 | 38 ± 4 | 4.7 x 10⁴ |

| Lamin A | 0.22 ± 0.01 | 0.031 ± 0.005 | 7.1 x 10⁵ |

| Table adapted from a study determining the kinetic parameters of caspase-6.[6][7] |

Experimental Protocols

In Vitro Caspase-6 Activity Assay

This protocol is adapted from a commercially available caspase-6 assay kit and is suitable for measuring caspase-6 activity in purified enzyme preparations or cell lysates.

Materials:

-

This compound substrate

-

Active Caspase-6 enzyme (positive control)

-

Ac-VEID-CHO (caspase-6 inhibitor, for specificity control)

-

5x Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

-

10x Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 20 mM EDTA, 1% CHAPS, 50 mM DTT)

-

Ultrapure water

-

96-well black microplate

-

Fluorometer with excitation/emission wavelengths of 360/440 nm

Procedure:

-

Prepare 1x Assay Buffer: Dilute the 10x Assay Buffer to 1x with ultrapure water.

-

Prepare Cell Lysates (if applicable):

-

Induce apoptosis in your cell line of interest using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in 1x Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Set up the Assay Plate:

-

Add 50 µL of cell lysate or purified caspase-6 to each well.

-

For a positive control, add a known amount of active caspase-6.

-

For a negative control, use lysate from non-apoptotic cells.

-

For an inhibitor control, pre-incubate a sample with Ac-VEID-CHO before adding the substrate.

-

Add 1x Assay Buffer to each well to bring the final volume to 100 µL.

-

-

Initiate the Reaction: Add 5 µL of 1 mM this compound substrate to each well (final concentration of 50 µM).

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 360 nm excitation and 440 nm emission. Take readings every 5 minutes for up to 60 minutes.

-

Data Analysis:

-

Calculate the rate of change in fluorescence (RFU/min).

-

The caspase-6 activity is proportional to the rate of AMC release.

-

Signaling Pathways and Experimental Workflows

Caspase-6 Activation Pathway

Caspase-6 can be activated through two primary pathways: auto-activation and activation by other caspases, such as caspase-3.[2][4] The zymogen form of caspase-6 (procaspase-6) exists as a dimer.[4][8]

Caption: Caspase-6 can be activated by caspase-3 or through auto-activation, leading to apoptosis.

Experimental Workflow for Caspase-6 Activity Measurement

The following diagram illustrates a typical workflow for measuring caspase-6 activity in a cell-based experiment using this compound.

References

- 1. proteopedia.org [proteopedia.org]

- 2. pnas.org [pnas.org]

- 3. Caspase-6 Undergoes a Distinct Helix-Strand Interconversion upon Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 6 - Creative Enzymes [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures of human caspase 6 reveal a new mechanism for intramolecular cleavage self-activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Caspase-6 Activity Assay Using Ac-VEID-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of caspase-6, an important enzyme involved in apoptosis and neurodegenerative diseases, using the fluorogenic substrate Ac-VEID-AMC (N-Acetyl-Val-Glu-Ile-Asp-7-amido-4-methylcoumarin).

Introduction

Caspase-6 (Mch2) is a member of the caspase family of cysteine proteases that play crucial roles in programmed cell death (apoptosis) and inflammation.[1][2] As an executioner caspase, it is responsible for cleaving specific cellular substrates, leading to the dismantling of the cell.[3] Dysregulation of caspase-6 activity has been implicated in various neurodegenerative disorders, including Huntington's and Alzheimer's diseases, making it a significant target for therapeutic intervention.[4][5][6]

The assay described here utilizes the fluorogenic substrate this compound. The VEID sequence is derived from the cleavage site of a key caspase-6 substrate, lamin A/C.[7][8] In its intact form, the AMC fluorophore is quenched. Upon cleavage by active caspase-6, the free AMC is released, which then fluoresces brightly and can be measured, providing a quantitative measure of enzyme activity.[1]

Principle of the Assay